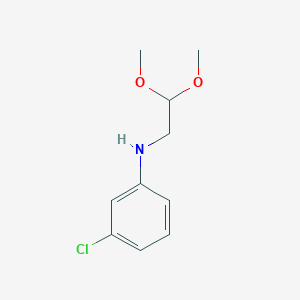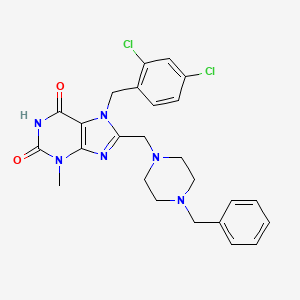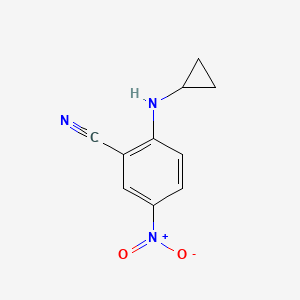
3-chloro-N-(2,2-dimethoxyethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2,2-dimethoxyethyl)aniline is a chemical compound with the CAS Number: 1340340-45-5 . It has a molecular weight of 215.68 and its IUPAC name is 3-chloro-N-(2,2-dimethoxyethyl)aniline . It is in liquid form .
Molecular Structure Analysis
The InChI code for 3-chloro-N-(2,2-dimethoxyethyl)aniline is 1S/C10H14ClNO2/c1-13-10(14-2)7-12-9-5-3-4-8(11)6-9/h3-6,10,12H,7H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
3-chloro-N-(2,2-dimethoxyethyl)aniline is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Environmental Remediation
Aniline derivatives are often studied for their behavior in environmental systems, particularly in water treatment and soil remediation. For example, the novel Hybrid Photo-electrocatalytic Oxidation method has been used for the degradation of stubborn organic compounds like 3,4-dimethyl-aniline in wastewater, demonstrating the potential for similar compounds to be degraded in environmental settings (Li et al., 2020).
Bacterial Degradation
Research on bacterial strains capable of degrading aniline and its derivatives has implications for bioremediation. The discovery of a bacterial strain, Delftia sp. AN3, capable of using aniline or acetanilide as sole carbon, nitrogen, and energy sources, highlights the ecological importance and potential biotechnological applications of microorganisms in breaking down aniline derivatives, including chloroanilines (Liu et al., 2002).
Chemical Synthesis and Catalysis
Aniline derivatives are also pivotal in chemical synthesis and catalysis. For instance, the use of 1-chloro-1,2-benziodoxol-3-one as a chlorinating agent for aniline derivatives underlines the role of such compounds in organic synthesis, particularly in reactions involving radical-mediated chlorination (Vinayak et al., 2018).
Advanced Materials
The synthesis and application of aniline derivatives in the development of advanced materials, such as conducting polymers, are of significant interest. Polyaniline and its derivatives have been extensively studied for their electrical properties and applications in electronics, indicating that 3-chloro-N-(2,2-dimethoxyethyl)aniline could similarly contribute to materials science (Inoue et al., 1989).
Photophysical Studies
Studies on the ultraviolet relaxation dynamics of aniline and its methyl-substituted derivatives following ultraviolet excitation offer insights into the photophysical properties of these compounds. Such research can inform the design of photostable materials and the understanding of photoinduced processes in organic molecules (Thompson et al., 2015).
Propiedades
IUPAC Name |
3-chloro-N-(2,2-dimethoxyethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-13-10(14-2)7-12-9-5-3-4-8(11)6-9/h3-6,10,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWOFKMBVRJISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=CC(=CC=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,2-dimethoxyethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2784798.png)
![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B2784799.png)

![1-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}methanesulfonamide](/img/structure/B2784802.png)

![2-[(2-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2784806.png)
![2-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2784808.png)



![N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide](/img/structure/B2784814.png)
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2784815.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2784816.png)
